molecular formula C10H9F4NO2S B2377049 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride CAS No. 2411283-98-0

3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride

Cat. No.: B2377049
CAS No.: 2411283-98-0
M. Wt: 283.24
InChI Key: AAUXOIYMQLPMMW-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring substituted with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the trifluoromethyl group.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the sulfonyl fluoride group.

Major Products

The major products formed from these reactions include substituted azetidines, sulfonic acids, and various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

    Biological Research: It serves as a probe for studying biological processes and enzyme mechanisms.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, specialty chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues in the active sites of enzymes. This leads to the inhibition of enzyme activity and modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Trifluoromethyl)phenyl]azetidine hydrochloride
  • 3-[3-(Trifluoromethyl)phenyl]methylazetidine hydrochloride
  • 3-[3-(Trifluoromethyl)phenyl]azetidine trifluoroacetic acid

Uniqueness

3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to its analogs. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2S/c11-10(12,13)9-3-1-2-7(4-9)8-5-15(6-8)18(14,16)17/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUXOIYMQLPMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)F)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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